molecular formula C6H11CuSi B11914328 Copper(1+);trimethyl(prop-1-ynyl)silane

Copper(1+);trimethyl(prop-1-ynyl)silane

Cat. No.: B11914328
M. Wt: 174.78 g/mol
InChI Key: CJMJBSCTWLUFOV-UHFFFAOYSA-N
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Description

Copper(1+);trimethyl(prop-1-ynyl)silane is an organosilicon compound with the molecular formula C6H12SiCu. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its ability to introduce alkynyl groups into molecules, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);trimethyl(prop-1-ynyl)silane can be synthesized through several methods. One common method involves the reaction of trimethyl(prop-1-ynyl)silane with a copper(I) salt, such as copper(I) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);trimethyl(prop-1-ynyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(II) species.

    Reduction: It can be reduced back to copper(I) or even copper(0) under certain conditions.

    Substitution: The trimethyl(prop-1-ynyl)silane group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce a wide range of organosilicon derivatives.

Scientific Research Applications

Copper(1+);trimethyl(prop-1-ynyl)silane has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which Copper(1+);trimethyl(prop-1-ynyl)silane exerts its effects involves the interaction of the copper(I) center with various substrates. The copper(I) ion can coordinate with multiple ligands, facilitating various chemical transformations. The trimethyl(prop-1-ynyl)silane group acts as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar in structure but lacks the copper(I) ion.

    Copper(I) acetylide: Contains a copper(I) ion but has different organic ligands.

Uniqueness

Copper(1+);trimethyl(prop-1-ynyl)silane is unique due to the presence of both the copper(I) ion and the trimethyl(prop-1-ynyl)silane group. This combination allows for unique reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H11CuSi

Molecular Weight

174.78 g/mol

IUPAC Name

copper(1+);trimethyl(prop-1-ynyl)silane

InChI

InChI=1S/C6H11Si.Cu/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

CJMJBSCTWLUFOV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#C[CH2-].[Cu+]

Origin of Product

United States

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